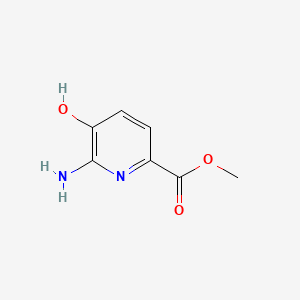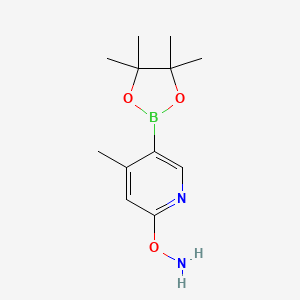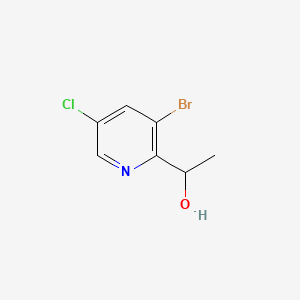
1-(3-Bromo-5-chloropyridin-2-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a chemical compound with the CAS Number: 1374651-62-3 . It has a molecular weight of 236.5 and its IUPAC name is 1-(3-bromo-5-chloro-2-pyridinyl)ethanol . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is 1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a solid or semi-solid or lump or liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- Summary of Application: This compound was synthesized as part of a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. These compounds were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
- Methods of Application: The synthesis involved the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .
- Results or Outcomes: The synthesized compounds were evaluated for their insecticidal and fungicidal activities. The results were determined by larvicidal test against oriental armyworm and the mycelium growth rate method .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The synthesis involved the construction of novel heterocyclic compound libraries with potential biological activities .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
- Summary of Application: This compound is a chemical reagent used in various organic synthesis applications .
- Methods of Application: The specific methods of application would depend on the particular synthesis pathway being pursued .
- Results or Outcomes: The outcomes would also depend on the specific reactions being carried out .
4. (3-Bromo-5-chloropyridin-2-yl)methanol
- Summary of Application: This compound is also a chemical reagent used in various organic synthesis applications .
- Methods of Application: The specific methods of application would depend on the particular synthesis pathway being pursued .
- Results or Outcomes: The outcomes would also depend on the specific reactions being carried out .
5. 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
- Summary of Application: This compound is a chemical reagent used in various organic synthesis applications .
- Methods of Application: The specific methods of application would depend on the particular synthesis pathway being pursued .
- Results or Outcomes: The outcomes would also depend on the specific reactions being carried out .
6. (3-Bromo-5-chloropyridin-2-yl)methanol
- Summary of Application: This compound is also a chemical reagent used in various organic synthesis applications .
- Methods of Application: The specific methods of application would depend on the particular synthesis pathway being pursued .
- Results or Outcomes: The outcomes would also depend on the specific reactions being carried out .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVBGIYQOJAROI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857415 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chloropyridin-2-YL)ethanol | |
CAS RN |
1374651-62-3 |
Source


|
| Record name | 2-Pyridinemethanol, 3-bromo-5-chloro-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

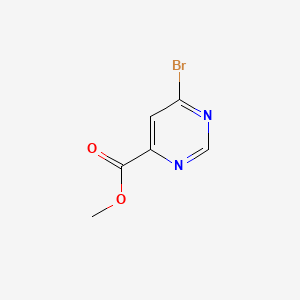
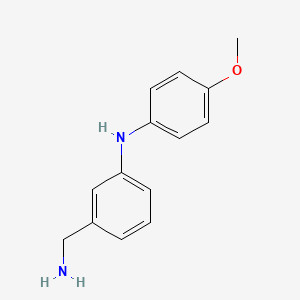
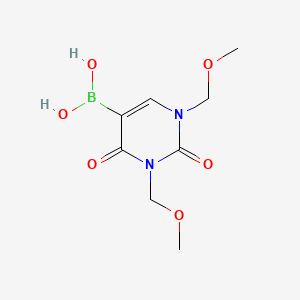
![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
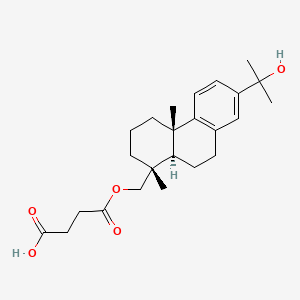
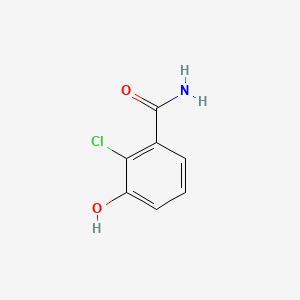
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)

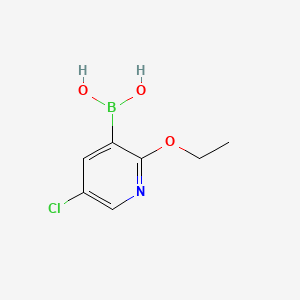
![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)

